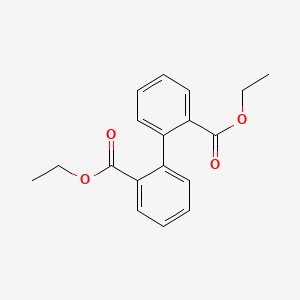
Diethyl diphenate
Overview
Description
Scientific Research Applications
Synthesis of Derivatives
Diethyl diphenate and its derivatives have been synthesized for pharmacological evaluation as potential antihistamines or antispasmodics. For instance, derivatives of diphenic and diphenamic acids, including monoethyl diphenates, have been prepared (Demers & Jenkins, 1952).
Spectroscopic Characterization and Computational Analysis
A study on diethyl-(Z)-2-(5,7-diphenyl-1,3,4-oxadiazepin-2-yl)-2-butenedioate involved characterization by spectroscopic methods and computational analysis to determine molecular properties such as bond lengths, angles, and charge density (Asadi et al., 2015).
Catalysis in Chemical Reactions
This compound derivatives have been used in catalytic processes. For instance, the hydrocarbonylation of ethene with CO and H2O, utilizing a Co2(CO)8–phosphine system as a catalyst, showed efficient conversion to diethyl ketone, indicating the role of this compound compounds in catalytic reactions (Murata & Matsuda, 1981).
Physical Properties and Applications in Industry
Studies on dialkyl diphenates, including this compound, have examined their physical properties, such as volatility and compatibility, particularly in relation to their potential use as plasticizers for poly(vinyl chloride) (Shioda & Kato, 1959).
Green Chemistry and Environmental Applications
This compound compounds have been utilized in green chemistry applications, such as regio- and chemoselective hydrophosphonylation of unsaturated systems under environmentally friendly conditions (Martínez-Castro et al., 2010).
Transesterification Processes
In the transesterification of diethyl oxalate with phenol, this compound compounds have shown high efficiency and selectivity, indicating their potential in the synthesis of polycarbonates without using phosgene (Kotbagi et al., 2012).
Dipole Moments and Structural Analysis
The dipole moments of organophosphorus compounds, including diethyl esters of benzoylphosphonic acids and diethyl(diphenyl)benzoylphosphine oxides, have been studied, providing insights into their steric structures and intermolecular interactions (Ishmaeva et al., 1971).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that similar compounds such as diethyl phosphonate have been found to interact with targets like diacylglycerol acyltransferase/mycolyltransferase ag85c and cholinesterase .
Biochemical Pathways
For instance, Di-n-octyl phthalate (DOP) was found to be hydrolyzed to produce Diethyl phthalate (DEP) through β‐oxidation, which was subsequently metabolized to phthalic acid .
Action Environment
The action, efficacy, and stability of Diethyl diphenate can be influenced by various environmental factors. For instance, it has been found that similar compounds can be discharged into the environment through sewage waste . The presence of these compounds in the environment can potentially lead to their interaction with various biological systems, influencing their action and efficacy.
properties
IUPAC Name |
ethyl 2-(2-ethoxycarbonylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-3-21-17(19)15-11-7-5-9-13(15)14-10-6-8-12-16(14)18(20)22-4-2/h5-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAISCGBNAKDWHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206796 | |
| Record name | Diethyl diphenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5807-65-8 | |
| Record name | 2,2′-Diethyl [1,1′-biphenyl]-2,2′-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5807-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl diphenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005807658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl diphenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIETHYL DIPHENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IUT1Q66XUZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

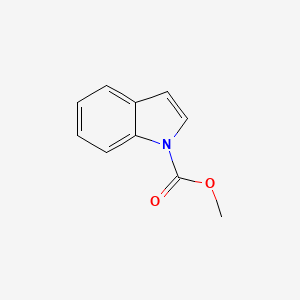
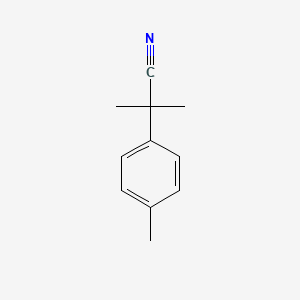

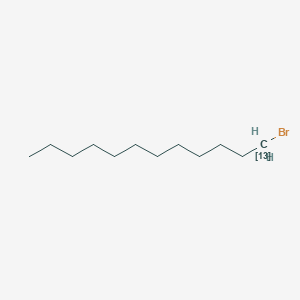
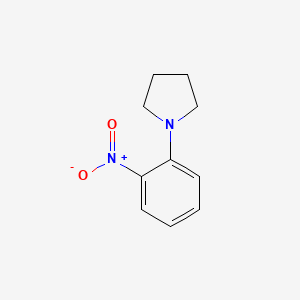
![Piperazine, 1-[3-(triethoxysilyl)propyl]-](/img/structure/B1601696.png)
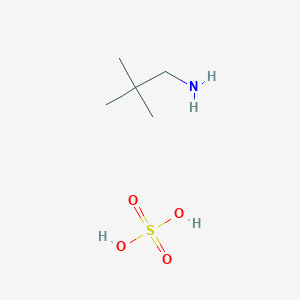
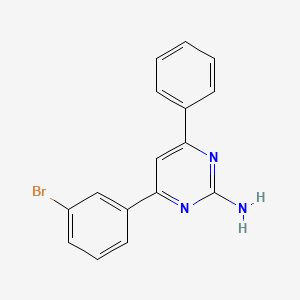

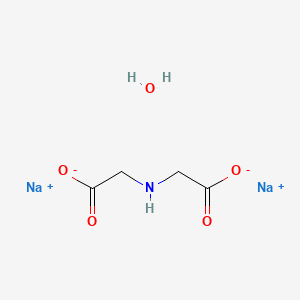



![2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B1601708.png)